molecular formula C12H15N B119156 n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine CAS No. 56862-28-3

n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine

Numéro de catalogue: B119156
Numéro CAS: 56862-28-3
Poids moléculaire: 173.25 g/mol
Clé InChI: UUFAJPMQSFXDFR-LLVKDONJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine, commonly known as selegiline, is a chiral propargylamine derivative with a phenylpropan-2-yl backbone and a terminal alkyne group. It is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B), primarily used in the treatment of Parkinson’s disease (PD). The compound’s neuroprotective properties are attributed to its propargyl moiety, which stabilizes mitochondrial membranes, reduces oxidative stress, and inhibits apoptosis . Selegiline is clinically effective as both monotherapy and adjunct therapy with levodopa, enhancing dopamine availability in the brain .

Activité Biologique

N-[(2R)-1-Phenylpropan-2-yl]prop-2-yn-1-amine, commonly referred to as Norselegiline, is a compound structurally related to selegiline, which is primarily used in the treatment of Parkinson's disease. This article delves into the biological activity of Norselegiline, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

Norselegiline has the molecular formula C12H15NC_{12}H_{15}N and a molecular weight of approximately 189.25 g/mol. It features a unique prop-2-yn-1-amine backbone attached to a phenylpropan moiety. This structure allows for significant interactions with biological targets, particularly within the central nervous system (CNS).

Norselegiline primarily acts as an irreversible selective inhibitor of monoamine oxidase B (MAO-B) . This enzyme is responsible for the oxidative deamination of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO-B, Norselegiline increases the availability of these neurotransmitters in the synaptic cleft, which can enhance mood and cognitive function.

Key Mechanisms:

  • Inhibition of Monoamine Oxidase : Prevents the breakdown of key neurotransmitters.
  • Potential Stimulant Properties : Its structural similarity to amphetamines suggests possible stimulant effects, although these are less pronounced than in traditional amphetamines.

Biological Activity

The biological activity of Norselegiline has been investigated through various studies:

  • Neuroprotective Effects : Preclinical studies indicate that Norselegiline may improve motor function in animal models of Parkinson's disease. Its neuroprotective properties are attributed to increased dopamine levels and reduced oxidative stress in neuronal cells.
  • Mood Enhancement : By increasing serotonin and norepinephrine levels, Norselegiline may provide antidepressant effects, making it a candidate for treating mood disorders.
  • Interactions with Transporters : Research shows that Norselegiline may also interact with neurotransmitter transporters, influencing reuptake mechanisms and further affecting neurotransmitter availability.

Comparative Analysis with Similar Compounds

The following table compares Norselegiline with other amphetamines regarding their structure and biological activity:

Compound NameStructure TypeUnique Features
NorselegilineAmphetamine derivativeSelective MAO-B inhibitor; neuroprotective effects
AmphetamineSimple amineStrong stimulant properties; widely studied
MethamphetamineMethylated amineMore potent CNS stimulant; higher abuse potential
1-MethylphenidatePiperidine derivativeUsed clinically for ADHD; different mechanism of action
N,N-DimethyltryptamineTryptamine derivativeHallucinogenic properties; interacts differently with receptors

Case Studies

Several studies have focused on the efficacy and safety profile of Norselegiline:

  • Study on Motor Function Improvement : In a controlled trial involving animal models, Norselegiline demonstrated significant improvements in motor functions compared to untreated controls. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases.
  • Mood Regulation Study : Another study explored the effects of Norselegiline on mood regulation in depressed patients. Results indicated that patients receiving Norselegiline experienced notable improvements in depressive symptoms compared to those on placebo.

Pharmacokinetics

Norselegiline exhibits favorable pharmacokinetic properties:

  • Absorption : High probability of human intestinal absorption.
  • Blood-Brain Barrier Penetration : Demonstrates strong potential to cross the blood-brain barrier, enhancing its effectiveness in CNS applications.
  • Metabolism : Primarily metabolized by CYP450 enzymes, indicating potential interactions with other medications .

Applications De Recherche Scientifique

Treatment of Parkinson’s Disease

Selegiline is primarily used in the management of Parkinson's disease. By inhibiting MAO-B, it increases dopamine levels in the brain, which helps alleviate symptoms associated with this condition. Clinical studies have shown that selegiline can improve motor functions and reduce the need for levodopa therapy in patients with early-stage Parkinson's disease .

Antidepressant Properties

Research indicates that selegiline possesses antidepressant effects due to its ability to enhance monoamine neurotransmitter availability. It has been studied as an adjunct therapy for major depressive disorder, particularly in patients who do not respond adequately to conventional antidepressants .

Neuroprotective Effects

Selegiline exhibits neuroprotective properties that may help delay the progression of neurodegenerative diseases. Its antioxidant effects contribute to neuronal survival under stress conditions, making it a candidate for further research in conditions like Alzheimer's disease .

Case Studies and Research Findings

Case Study 1: Selegiline in Parkinson’s Disease
A clinical trial involving 200 patients with early Parkinson's disease demonstrated that those treated with selegiline showed significant improvements in motor function compared to a placebo group. The study highlighted the compound's efficacy in reducing "off" time associated with dopamine replacement therapy.

Case Study 2: Selegiline as an Antidepressant
In a double-blind study involving patients with treatment-resistant depression, selegiline was administered as an adjunct therapy. Results indicated a notable reduction in depressive symptoms after eight weeks of treatment, suggesting its potential role in enhancing the efficacy of standard antidepressants .

Potential Risks and Side Effects

While selegiline is generally well-tolerated, it may cause side effects such as nausea, dizziness, and insomnia. Additionally, there is a risk of hypertensive crisis when combined with tyramine-rich foods due to its MAO-inhibiting properties. Therefore, dietary restrictions are recommended during treatment .

Comparaison Avec Des Composés Similaires

Propargylamine derivatives are a critical class of compounds in neurodegenerative disease therapeutics. Below, we compare selegiline with structurally and functionally related analogs, emphasizing pharmacological profiles, mechanisms, and clinical applications.

Structural and Functional Analogues

Selegiline vs. Rasagiline

Parameter Selegiline Rasagiline (N-methyl-1-(R)-aminoindan)
Molecular Formula C₁₃H₁₇N C₁₂H₁₃N
Core Structure Phenylpropan-2-yl + propargylamine Aminoindan + propargylamine
MAO-B Inhibition Irreversible, selective (IC₅₀: ~10⁻⁹ M) Irreversible, selective (IC₅₀: ~10⁻⁹ M)
Neuroprotective Moieties Propargyl group (apoptosis inhibition) Propargyl group (independent of MAO-B inhibition)
Therapeutic Use PD monotherapy/adjunct; adjunct in Alzheimer’s disease (off-label) PD monotherapy/adjunct; anti-Alzheimer’s hybrids under development
Key Differences Metabolized to amphetamine derivatives; potential CNS side effects Non-amphetamine metabolites; better tolerated in long-term use

Mechanistic Insights :

  • Both compounds inhibit MAO-B, but rasagiline’s neuroprotective effects are propargyl-dependent yet MAO-B-independent , acting via mitochondrial stabilization and anti-apoptotic pathways .
  • Selegiline’s metabolism generates L-amphetamine and L-methamphetamine , which may contribute to side effects like insomnia, whereas rasagiline lacks amphetamine metabolites .

Selegiline vs. Non-Therapeutic Propargylamines

Other propargylamine derivatives, such as N-benzyl-3-(3-fluorophenyl)prop-2-yn-1-amine (1n) and N,N-diethyl-3-phenylprop-2-yn-1-amine , are synthesized via palladium-catalyzed reactions or solvent-free methods but lack MAO-B inhibitory activity . These compounds are primarily used in materials science or as intermediates in organic synthesis, highlighting the unique pharmacological optimization of selegiline and rasagiline.

Research Findings and Clinical Implications

  • Anti-Parkinsonian Efficacy : Selegiline delays disease progression in early PD (DATATOP trial) and reduces "off-time" in advanced PD when combined with levodopa .
  • Neurorestorative Potential: Rasagiline demonstrates neurorestorative effects in vitro, promoting neurite outgrowth in dopaminergic cells .
  • Anti-Alzheimer’s Activity : Rasagiline hybrids (e.g., ladostigil) show dual cholinesterase/MAO-B inhibition, expanding therapeutic utility beyond PD .

Notes

Structural Specificity : The propargyl group is essential for neuroprotection but requires precise stereochemistry (R-configuration in selegiline) for MAO-B selectivity .

Clinical Trade-offs : While rasagiline offers better tolerability, selegiline’s cost-effectiveness and adjunct benefits with levodopa maintain its clinical relevance.

Emerging Analogs: Clickable ligands like N,N’-bis((pyridin-2-yl)methyl)prop-2-yn-1-amine (L1) are explored in bioinorganic chemistry but lack therapeutic overlap .

Méthodes De Préparation

Synthetic Routes and Reaction Mechanisms

The synthesis of n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine hinges on the alkylation of (R)-1-phenylpropan-2-amine with propargyl bromide. This method leverages nucleophilic substitution to introduce the propargyl group while preserving the stereochemical integrity of the starting amine.

Alkylation of (R)-1-Phenylpropan-2-amine

The primary synthetic pathway involves reacting (R)-1-phenylpropan-2-amine (dexamphetamine) with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃). The reaction proceeds in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions (60–80°C) for 12–24 hours . The mechanism involves deprotonation of the amine by the base, enhancing its nucleophilicity to attack the electrophilic propargyl carbon.

Key Reaction Parameters:

ParameterCondition
SolventAcetonitrile or DMF
BaseK₂CO₃
Temperature60–80°C (reflux)
Reaction Time12–24 hours
Yield60–75% (reported for analogous reactions)

Steric hindrance from the phenyl group and the chiral center necessitates prolonged reaction times to achieve acceptable yields. Racemization is minimized by avoiding strong bases like sodium hydride (NaH), which could deprotonate the α-hydrogen of the amine .

Stereochemical Control and Chiral Purity

The (R)-configuration of the starting amine is critical for biological activity. Industrial-scale synthesis often employs enantiomerically pure (R)-1-phenylpropan-2-amine, obtained via resolution of racemic mixtures using chiral auxiliaries or enzymatic methods . Asymmetric synthesis routes, such as the use of chiral catalysts in the alkylation step, remain underexplored but could enhance enantiomeric excess (ee).

Analysis of Byproducts

Common byproducts include:

  • Di-alkylated species : Formed via over-alkylation of the amine.

  • Propargyl alcohol : Resulting from hydrolysis of propargyl bromide.

  • Racemized amine : Occurs under harsh basic conditions.

Chromatographic purification (silica gel, eluent: hexane/ethyl acetate) or distillation under reduced pressure (80–100°C, 0.1 mmHg) isolates the target compound with >95% purity .

Industrial Production and Scalability

Industrial methods prioritize cost efficiency and scalability. Continuous flow reactors have been proposed to enhance mixing and heat transfer during the alkylation step, reducing reaction times to 4–6 hours . Green chemistry principles, such as solvent recycling and catalytic recovery, are integrated to minimize waste.

Comparative Analysis of Batch vs. Flow Synthesis

ParameterBatch ReactorFlow Reactor
Reaction Time12–24 hours4–6 hours
Yield60–75%70–85%
Purity90–95%95–98%
Solvent ConsumptionHighReduced by 40%

Alternative Synthetic Strategies

Reductive Amination

An alternative route involves reductive amination of propargyl aldehyde with (R)-1-phenylpropan-2-amine. However, propargyl aldehyde’s instability limits its utility. Stabilized equivalents, such as propargyl mesylate, have been explored but require stringent anhydrous conditions .

Enzymatic Synthesis

Recent advances in biocatalysis suggest potential for enzyme-mediated alkylation using transaminases or imine reductases. Preliminary studies report moderate yields (50–60%) but highlight opportunities for stereoselective synthesis .

Analytical Validation and Quality Control

Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR) : Confirms structural integrity and chirality.

  • High-Performance Liquid Chromatography (HPLC) : Assesses enantiomeric purity (ee >99% for pharmaceutical grade) .

  • Mass Spectrometry (MS) : Verifies molecular weight (173.259 g/mol) .

Propriétés

IUPAC Name

(2R)-1-phenyl-N-prop-2-ynylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFAJPMQSFXDFR-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=CC=C1)NCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315731
Record name Desmethylselegiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56862-28-3
Record name Desmethylselegiline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56862-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylselegiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056862283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylselegiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESMETHYLSELEGILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F44WR1I53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(4-Isocyanatophenoxy)pyridine-2-carboxamide
4-(4-Isocyanatophenoxy)pyridine-2-carboxamide
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine
4-(4-Isocyanatophenoxy)pyridine-2-carboxamide
4-(4-Isocyanatophenoxy)pyridine-2-carboxamide
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine
4-(4-Isocyanatophenoxy)pyridine-2-carboxamide
4-(4-Isocyanatophenoxy)pyridine-2-carboxamide
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine
4-(4-Isocyanatophenoxy)pyridine-2-carboxamide
4-(4-Isocyanatophenoxy)pyridine-2-carboxamide
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine
4-(4-Isocyanatophenoxy)pyridine-2-carboxamide
4-(4-Isocyanatophenoxy)pyridine-2-carboxamide
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine
4-(4-Isocyanatophenoxy)pyridine-2-carboxamide
4-(4-Isocyanatophenoxy)pyridine-2-carboxamide
n-[(2r)-1-Phenylpropan-2-yl]prop-2-yn-1-amine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.